molecular formula C10H9BrO B3032570 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 24078-18-0

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3032570
CAS No.: 24078-18-0
M. Wt: 225.08
InChI Key: QJSLUGAXLICGSK-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 24078-18-0) is a brominated indanone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . This compound is characterized by a bicyclic structure comprising a substituted indenone core, where a bromine atom is positioned at the 6th carbon and a methyl group at the 4th carbon (Figure 1). It is commercially available in high-purity grades (≥97–98%) for research applications, particularly in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSLUGAXLICGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260925
Record name 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-18-0
Record name 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24078-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methyl-1-indanone. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted indanone derivatives.

    Reduction Reactions: The major product is 6-bromo-4-methyl-2,3-dihydro-1H-indanol.

    Oxidation Reactions: The major product is 6-bromo-4-methyl-2,3-dihydro-1H-indan-1-carboxylic acid.

Scientific Research Applications

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated structure may enable it to act as an inhibitor of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97–98% (HPLC)
  • Solubility : Soluble in organic solvents like DMSO and dichloromethane
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one but differ in substituent positions, functional groups, or halogenation patterns. These variations significantly influence their physicochemical properties and applications.

Positional Isomers

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one 876-91-5 Br at C4, CH₃ at C6 C₁₀H₉BrO 225.08 Bromine and methyl positions swapped
4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one 66790-62-3 Br at C4, CH₃ at C5 C₁₀H₉BrO 225.08 Methyl shifted to C5; altered steric effects

Impact : Positional isomerism affects electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions or catalytic processes.

Functional Group Variants

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one 723760-76-7 Br at C6, OCH₃ at C5 C₁₀H₉BrO₂ 241.08 Methoxy group enhances polarity and solubility
4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one 98946-95-3 Br at C4, OCH₃ at C6 C₁₀H₉BrO₂ 241.08 Methoxy at C6 alters hydrogen-bonding potential

Impact: Methoxy groups increase solubility in polar solvents (e.g., methanol or water mixtures) compared to methyl groups, making these compounds more suitable for aqueous-phase reactions .

Halogenated Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one 1337850-20-0 Br at C6, Cl at C7 C₉H₆BrClO 245.50 Dual halogenation enhances electrophilicity
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one N/A Br at C5, F at C6 C₉H₆BrFO 229.05 Fluorine’s electron-withdrawing effect alters reactivity

Impact : Additional halogens (Cl, F) modify electronic properties, enhancing suitability for Suzuki-Miyaura couplings or as intermediates in drug discovery .

Structural Analogues with Amino or Phenyl Groups

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride 1079742-66-7 NH₂ at C5, CH₃ at C4 C₁₀H₁₁BrClN 268.56 Amine group enables use in chiral synthesis
5-Bromo-3-phenyl-1H-indene-2-carbaldehyde N/A Ph at C3, CHO at C2 C₁₆H₁₁BrO 299.16 Phenyl and aldehyde groups expand utility in catalysis

Impact: Amino or phenyl groups broaden applications in asymmetric synthesis or as ligands in organometallic chemistry .

Biological Activity

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 24078-18-0) is a brominated indanone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10_{10}H9_9BrO
  • Molecular Weight : 225.09 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the indanone structure, enhancing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially acting as an inhibitor of specific enzymes involved in bacterial metabolism.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound appears to disrupt microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-destabilizing agent.

Cell Line Concentration (μM) Effect
MDA-MB-2311.0Morphological changes observed
HepG210.0Enhanced caspase-3 activity

The biological activity of this compound is attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. The bromine atom enhances the compound's affinity for specific enzymes or receptors, potentially modulating biochemical pathways involved in cell proliferation and apoptosis.

Potential Targets

  • Enzymes : May act as inhibitors of key metabolic enzymes.
  • Receptors : Could modulate receptor activity affecting signal transduction pathways.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated a strong correlation between bromination and enhanced antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Study 2: Anticancer Properties

In a series of experiments on breast cancer cell lines, this compound was found to significantly induce apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing novel anticancer therapies targeting microtubule dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

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